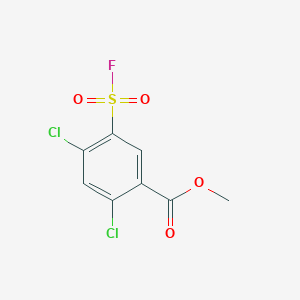

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate

Description

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate is a halogenated benzoate ester featuring a fluorosulfonyl (-SO₂F) substituent at the 5-position of the aromatic ring, with chlorine atoms at the 2- and 4-positions. Its synthesis likely involves sulfonylation of a benzoic acid precursor followed by esterification, as inferred from analogous procedures .

Properties

IUPAC Name |

methyl 2,4-dichloro-5-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKBATBJFCIZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate typically involves the reaction of 2,4-dichlorobenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The methyl ester group is introduced by esterification using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: The fluorosulfonyl group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted benzoates, reduced derivatives, and sulfonic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Methyl vs. Ethyl Esters

- Methyl 2,4-dichloro-5-sulfamoylbenzoate (hypothetical analog): Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters. For example, Ethyl 2,4-dichloro-5-sulphamoylbenzoate (CAS 4793-25-3) has a molecular weight of 338.17 g/mol, while the methyl analog would be lighter (~310 g/mol). Methyl esters may also show faster hydrolysis rates due to steric effects .

- Toxicity: Methyl benzoate derivatives, such as methyl benzoate itself, are known ocular irritants (grade 1) , but substitution with fluorosulfonyl and chloro groups may alter toxicity profiles.

Table 1: Comparison of Ester Derivatives

Variation in Sulfonyl Substituents

Fluorosulfonyl (-SO₂F) vs. Sulfamoyl (-SO₂NH₂)

- Fluorosulfonyl Group: Enhances electrophilicity and stability due to fluorine’s electronegativity.

- However, it may reduce chemical stability compared to fluorosulfonyl derivatives.

Table 2: Sulfonyl Group Comparison

Halogen Substitution Patterns

2,4-Dichloro vs. Mono-Halogenated Benzoates

- 2,4-Dichloro-5-fluorobenzoic Acid Derivatives (): The 2,4-dichloro substitution pattern enhances steric hindrance and electron withdrawal, reducing nucleophilic attack susceptibility. Fluorine at the 5-position (as in 2,4-dichloro-5-fluorobenzenesulfonyl chloride) further increases polarity and reactivity .

Table 3: Halogen and Functional Group Impact

| Compound | Substituents | Key Impact |

|---|---|---|

| This compound | 2,4-Cl, 5-SO₂F | High electrophilicity, thermal stability |

| 2,4-Dichloro-3,5-dinitrobenzoic acid | 2,4-Cl, 3,5-NO₂ | Strong acidity, oxidative reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.